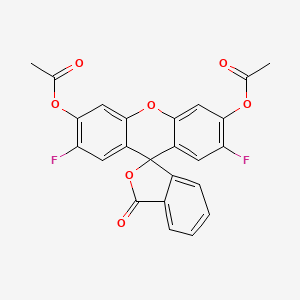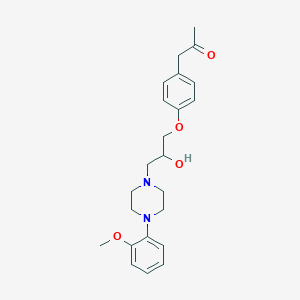
2',7'-Difluorofluorescein diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,7’-Difluorofluorescein diacetate is a fluorescent dye used primarily in biological and chemical research. It is a derivative of fluorescein, modified to include two fluorine atoms at the 2’ and 7’ positions. This compound is cell-permeable and is often used as a probe to detect reactive oxygen species (ROS) within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Difluorofluorescein diacetate typically involves the acetylation of 2’,7’-difluorofluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Acetic anhydride
Catalyst: Pyridine
Industrial Production Methods
Industrial production methods for 2’,7’-Difluorofluorescein diacetate are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification: Using techniques such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’,7’-Difluorofluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetate groups are hydrolyzed by esterases within cells to produce 2’,7’-difluorofluorescein.
Oxidation: The hydrolyzed product can be oxidized to form a fluorescent compound.
Common Reagents and Conditions
Hydrolysis: Catalyzed by cellular esterases.
Oxidation: Often occurs in the presence of reactive oxygen species (ROS).
Major Products
2’,7’-Difluorofluorescein: Formed after hydrolysis of the diacetate groups.
Fluorescent compound: Produced upon oxidation of 2’,7’-difluorofluorescein.
Aplicaciones Científicas De Investigación
2’,7’-Difluorofluorescein diacetate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions involving ROS.
Biology: Employed in cell biology to detect oxidative stress within cells.
Medicine: Utilized in medical research to study diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and assays for detecting ROS.
Mecanismo De Acción
The mechanism of action of 2’,7’-Difluorofluorescein diacetate involves its conversion to 2’,7’-difluorofluorescein by cellular esterases. The resulting compound is then oxidized by ROS to produce a fluorescent signal. This fluorescence can be detected using various instruments, allowing researchers to quantify the levels of ROS within cells.
Comparación Con Compuestos Similares
2’,7’-Difluorofluorescein diacetate is similar to other fluorescein derivatives, such as:
2’,7’-Dichlorofluorescein diacetate: Another ROS-sensitive fluorescent probe.
2’,7’-Dichlorodihydrofluorescein diacetate: Used for detecting intracellular ROS levels.
Uniqueness
The unique feature of 2’,7’-Difluorofluorescein diacetate is its enhanced sensitivity and specificity for detecting ROS compared to other similar compounds. The presence of fluorine atoms increases its stability and fluorescence intensity, making it a valuable tool in oxidative stress research.
Propiedades
Fórmula molecular |
C24H14F2O7 |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
(6'-acetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H14F2O7/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19/h3-10H,1-2H3 |
Clave InChI |
GVSQJSHJJCMOGU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)F)OC(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate](/img/structure/B15295137.png)







![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
